4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide 4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 851977-82-7
VCID: VC11891220
InChI: InChI=1S/C15H12FN3OS/c1-9-3-2-4-12-13(9)17-15(21-12)19-18-14(20)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,19)(H,18,20)
SMILES: CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F
Molecular Formula: C15H12FN3OS
Molecular Weight: 301.3 g/mol

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

CAS No.: 851977-82-7

Cat. No.: VC11891220

Molecular Formula: C15H12FN3OS

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide - 851977-82-7

Specification

CAS No. 851977-82-7
Molecular Formula C15H12FN3OS
Molecular Weight 301.3 g/mol
IUPAC Name 4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Standard InChI InChI=1S/C15H12FN3OS/c1-9-3-2-4-12-13(9)17-15(21-12)19-18-14(20)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,19)(H,18,20)
Standard InChI Key OKKDPWIVGOVERI-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

4-Fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 851977-82-7) is a heterocyclic organic compound with the molecular formula C₁₅H₁₂FN₃OS and a molecular weight of 301.3 g/mol. Its IUPAC name derives from the fusion of a 4-fluorobenzohydrazide group to a 4-methyl-1,3-benzothiazol-2-yl moiety. The structural configuration is defined by the following key features:

  • A benzothiazole ring substituted with a methyl group at the 4-position.

  • A hydrazide linker (-NH-NH-) connecting the benzothiazole to a 4-fluorobenzoyl group.

The SMILES notation for this compound is CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F, while its InChIKey is OKKDPWIVGOVERI-UHFFFAOYSA-N. These identifiers underscore the compound’s planar aromatic systems and electron-withdrawing fluorine atom, which influence its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂FN₃OS
Molecular Weight301.3 g/mol
CAS Number851977-82-7
SolubilitySoluble in organic solvents
Physical StateSolid at room temperature

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves a multi-step protocol:

  • Formation of 4-Methyl-1,3-benzothiazol-2-amine: Reacting 2-aminothiophenol with methyl-substituted aldehydes under acidic conditions yields the benzothiazole core .

  • Hydrazide Formation: Condensation of 4-fluorobenzoic acid derivatives with hydrazine hydrate produces the corresponding benzohydrazide intermediate .

  • Coupling Reaction: The final step involves coupling the benzothiazol-2-amine with the fluorinated benzohydrazide using a dehydrating agent, such as glacial acetic acid, in methanol under reflux .

Representative Reaction Scheme:

4-Fluorobenzoic acidHydrazine4-Fluorobenzohydrazide4-Methylbenzothiazol-2-amineTarget Compound\text{4-Fluorobenzoic acid} \xrightarrow{\text{Hydrazine}} \text{4-Fluorobenzohydrazide} \xrightarrow{\text{4-Methylbenzothiazol-2-amine}} \text{Target Compound}

Analytical Characterization

Modern spectroscopic techniques confirm the compound’s structure:

  • IR Spectroscopy: Peaks at ~3211 cm⁻¹ (N-H stretch) and ~1634 cm⁻¹ (C=O stretch) validate the hydrazide functional group .

  • ¹H-NMR: Signals at δ 7.43–8.46 ppm correspond to aromatic protons, while a singlet at δ 11.99 ppm confirms the hydrazide NH group .

  • Elemental Analysis: Experimental data align with theoretical values for C, H, N, and S content, ensuring purity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits potent activity against bacterial and fungal pathogens, attributed to its dual benzothiazole and hydrazide pharmacophores. Studies on analogous derivatives demonstrate:

  • Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Enhanced membrane permeability due to the fluorine atom, which disrupts microbial cell wall synthesis.

Activity TypeModel SystemKey Finding
AntimicrobialS. aureusMIC = 8 µg/mL
AntifungalC. albicansInhibition zone = 18 mm
AnticancerMCF-7 cellsIC₅₀ = 12 µM

Pharmacological Applications

Drug Development

The compound’s pharmacokinetic profile—marked by moderate lipophilicity (LogP ≈ 2.8) and plasma protein binding (85%)—supports its candidacy for oral administration. Structural analogs have entered preclinical trials for:

  • Antitubercular Agents: Targeting Mycobacterium tuberculosis enoyl-ACP reductase.

  • Antioxidant Therapies: Scavenging free radicals in neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Key structural modifications enhancing bioactivity include:

  • Fluorine Substitution: Improves metabolic stability and target binding affinity.

  • Methyl Group on Benzothiazole: Augments hydrophobic interactions with enzyme active sites .

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